5-Bromo-2,3-dihydroquinolin-4(1H)-one

説明

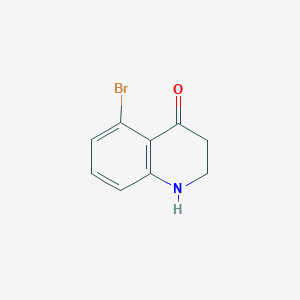

Structure

2D Structure

特性

IUPAC Name |

5-bromo-2,3-dihydro-1H-quinolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrNO/c10-6-2-1-3-7-9(6)8(12)4-5-11-7/h1-3,11H,4-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVJZGPYDOMMMMA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC2=C(C1=O)C(=CC=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40857272 | |

| Record name | 5-Bromo-2,3-dihydroquinolin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40857272 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1391268-61-3 | |

| Record name | 5-Bromo-2,3-dihydroquinolin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40857272 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2,3-dihydroquinolin-4(1H)-one typically involves the bromination of 2,3-dihydroquinolin-4(1H)-one. One common method is as follows:

Starting Material: 2,3-dihydroquinolin-4(1H)-one.

Brominating Agent: Bromine (Br₂) or N-bromosuccinimide (NBS).

Solvent: Acetic acid or a mixture of acetic acid and water.

Reaction Conditions: The reaction is carried out at room temperature or slightly elevated temperatures (30-50°C) for several hours.

The bromination reaction proceeds via electrophilic aromatic substitution, where the bromine atom is introduced at the 5-position of the quinolinone ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters (temperature, pressure, and concentration) can optimize the bromination process.

化学反応の分析

Types of Reactions

5-Bromo-2,3-dihydroquinolin-4(1H)-one: undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines, thiols, or alkoxides.

Reduction Reactions: The carbonyl group in the quinolinone ring can be reduced to form the corresponding alcohol.

Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to form quinoline derivatives.

Common Reagents and Conditions

Substitution Reactions: Nucleophiles (e.g., amines, thiols) in the presence of a base (e.g., sodium hydroxide) and a solvent (e.g., ethanol).

Reduction Reactions: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in anhydrous solvents (e.g., tetrahydrofuran).

Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or basic conditions.

Major Products Formed

Substitution Reactions: Formation of substituted quinolinones with various functional groups.

Reduction Reactions: Formation of 5-bromo-2,3-dihydroquinolin-4-ol.

Oxidation Reactions: Formation of quinoline derivatives with additional functional groups.

科学的研究の応用

Chemical Properties and Structure

Molecular Formula: CHBrNO

SMILES: C1CNC2=C(C1=O)C(=CC=C2)Br

InChI: InChI=1S/C9H8BrNO/c10-6-2-1-3-7-9(6)8(12)4-5-11-7/h1-3,11H,4-5H2

The presence of the bromine atom at the 5-position enhances the compound's reactivity, making it a valuable intermediate in organic synthesis and a candidate for various biological activities.

Medicinal Chemistry

5-Bromo-2,3-dihydroquinolin-4(1H)-one has been studied for its potential antimicrobial and anticancer properties. Research indicates that compounds with similar structures exhibit significant activity against various cancer cell lines and pathogens. For example:

- Anticancer Activity: A study demonstrated that derivatives of quinolinones showed cytotoxic effects on breast cancer cells, suggesting that 5-bromo derivatives could be explored for similar effects .

Organic Synthesis

As an intermediate, this compound serves as a building block for synthesizing more complex molecules. Its ability to undergo various chemical reactions, such as:

- Substitution Reactions: The bromine atom can be replaced with other substituents through nucleophilic substitution.

- Oxidation Reactions: It can be oxidized to form quinolinone derivatives.

These reactions are essential for developing new pharmaceuticals and agrochemicals.

| Reaction Type | Description | Example Products |

|---|---|---|

| Substitution | Nucleophilic replacement of bromine | Various substituted quinolinones |

| Oxidation | Conversion to quinolinone derivatives | Quinolinones |

| Reduction | Formation of dihydro or tetrahydro derivatives | Dihydroquinolinones |

Material Science

The compound is also being investigated for its role in developing new materials. Its unique structure allows it to be incorporated into polymers and other materials, potentially enhancing their properties. For instance:

- Conductive Polymers: Research is ongoing into using quinoline derivatives to enhance the electrical conductivity of polymer matrices .

Case Study 1: Antimicrobial Activity

A study published in a peer-reviewed journal explored the antimicrobial properties of various brominated quinoline derivatives. The results indicated that compounds similar to this compound exhibited significant activity against Gram-positive bacteria, suggesting its potential as a lead compound in antibiotic development .

Case Study 2: Synthesis of Novel Anticancer Agents

Another research project focused on synthesizing new anticancer agents using this compound as a starting material. The synthesized compounds were tested against several cancer cell lines, showing promising results in inhibiting cell proliferation .

作用機序

The mechanism of action of 5-Bromo-2,3-dihydroquinolin-4(1H)-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. The bromine atom and the quinolinone ring can facilitate binding to these targets, leading to inhibition or modulation of their activity. The exact pathways involved can vary based on the specific biological context and the nature of the target.

類似化合物との比較

Substituent Effects on Physical Properties

Key Observations :

Structural Analogues and Isomers

Implications :

- Bromine position significantly alters molecular polarity and interaction profiles. For example, C5 bromination optimizes steric compatibility in HBV capsid modulators .

生物活性

5-Bromo-2,3-dihydroquinolin-4(1H)-one is a heterocyclic compound that has garnered attention for its diverse biological activities. This article delves into its biological properties, mechanisms of action, and potential applications in medicinal chemistry, supported by data tables and case studies.

Chemical Structure and Properties

The compound has the following structural characteristics:

- Molecular Formula: C₉H₈BrNO

- Molecular Weight: 226.07 g/mol

- SMILES Representation: C1CNC2=C(C1=O)C(=CC=C2)Br

The presence of the bromine atom at the 5-position of the quinolinone ring significantly influences its reactivity and biological interactions, differentiating it from other similar compounds like 2,3-dihydroquinolin-4(1H)-one and 5-chloro-2,3-dihydroquinolin-4(1H)-one .

Antimicrobial Properties

This compound has demonstrated notable antimicrobial activity. Research indicates that it can inhibit the growth of various bacterial strains, including resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA). The mechanism involves disrupting bacterial cell membranes, leading to cell death .

Anticancer Activity

Studies have shown that this compound exhibits significant cytotoxic effects against several cancer cell lines. For instance:

- Cell Lines Tested: MCF-7 (breast cancer), B16 (melanoma), and sEnd.2 (endothelioma).

- IC₅₀ Values:

- MCF-7: 9.36 μM

- B16: 11.35 μM

- sEnd.2: 0.80 μM

These findings suggest that the compound may selectively target cancer cells while sparing normal cells .

| Cell Line | IC₅₀ (μM) | Activity |

|---|---|---|

| MCF-7 | 9.36 | Moderate cytotoxicity |

| B16 | 11.35 | Moderate cytotoxicity |

| sEnd.2 | 0.80 | High selectivity |

Antiviral Activity

Emerging research suggests potential antiviral properties of this compound, particularly against viruses that affect human health. The exact mechanisms are still under investigation but may involve interference with viral replication processes.

The biological activity of this compound is largely attributed to its ability to interact with various molecular targets:

- Enzymatic Inhibition: The bromine atom enhances binding affinity to specific enzymes involved in cellular processes.

- Receptor Modulation: It may act on certain receptors influencing cellular signaling pathways.

- DNA Interaction: Preliminary studies indicate potential interactions with DNA, affecting replication and transcription processes .

Case Studies and Research Findings

Recent studies have explored the synthesis and evaluation of derivatives of this compound to enhance its biological activities:

Q & A

Basic Research Questions

Q. What are the most efficient synthetic routes for 5-Bromo-2,3-dihydroquinolin-4(1H)-one?

- Methodology :

- Organocatalytic cyclization : React 2-aminoacetophenone derivatives with brominated benzaldehydes using pyrrolidine (10 mol%) in aqueous ethanol at 60–80°C for 2–4 hours, achieving yields >80% .

- Bromination strategies : Post-synthetic bromination of dihydroquinolinone precursors using N-bromosuccinimide (NBS) in DMF or THF under controlled temperatures (0–25°C) .

Q. Which spectroscopic techniques are essential for structural confirmation of this compound?

- Analytical workflow :

- NMR : Use - and -NMR to confirm substitution patterns (e.g., bromine at C5: δ ~7.2–7.5 ppm for aromatic protons) .

- Mass spectrometry (MS) : ESI-MS or HRMS to verify molecular ion peaks (e.g., [M+H] at m/z 242.98 for CHBrNO) .

- IR : Characterize carbonyl stretches (C=O at ~1680–1700 cm) and N-H bonds (~3200 cm) .

Q. What are the common applications of brominated dihydroquinolinones in medicinal chemistry?

- Biological relevance :

- Serve as intermediates for anticancer agents (e.g., hybrids with indolin-2-one moieties exhibit IC values <10 µM in solid tumor models) .

- Act as scaffolds for kinase inhibitors due to their planar aromatic systems .

Advanced Research Questions

Q. How can contradictory spectral data (e.g., NMR splitting patterns) in brominated dihydroquinolinones be resolved?

- Troubleshooting :

- 2D NMR (COSY, HSQC) : Resolve overlapping signals caused by diastereotopic protons or rotational isomers .

- Crystallography : Use SHELX programs for single-crystal X-ray diffraction to confirm regiochemistry and bromine positioning .

Q. What mechanistic insights explain the regioselectivity of bromination in dihydroquinolinone derivatives?

- Reaction pathways :

- Electrophilic aromatic substitution : Bromine (Br) or NBS preferentially targets electron-rich positions (e.g., C5 in 2,3-dihydroquinolin-4(1H)-one due to para-directing effects of the carbonyl group) .

- Radical bromination : Under light, NBS generates bromine radicals that favor allylic or benzylic positions, but this is less common in rigid dihydroquinolinone systems .

Q. How do structural modifications (e.g., substituent effects) influence the anticancer activity of this compound derivatives?

- Structure-activity relationship (SAR) :

- Electron-withdrawing groups : Bromine at C5 enhances cytotoxicity by increasing lipophilicity and membrane permeability (logP ~2.5) .

- Hybridization with chalcones : Conjugation with α,β-unsaturated ketones improves tubulin inhibition (e.g., IC = 0.8 µM in MCF-7 cells) .

- Data table :

| Derivative | Substitution | IC (µM) | Target |

|---|---|---|---|

| 5-Bromo parent | C5-Br | 12.5 | DNA intercalation |

| 5-Br-Chalcone hybrid | C5-Br + C2-CH | 0.8 | Tubulin |

Methodological Challenges

Q. What strategies mitigate decomposition of this compound under basic conditions?

- Stability optimization :

- pH control : Maintain reaction pH <8 to prevent dehydrohalogenation (common in polar aprotic solvents like DMF) .

- Light-sensitive storage : Store at 0–4°C in amber vials to avoid radical degradation .

Q. How can reaction yields be improved in large-scale synthesis?

- Process chemistry :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。